molecular formula C19H23NO3 B4419130 4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4419130
M. Wt: 313.4 g/mol
InChI Key: BDEAVOSAIFACJI-UHFFFAOYSA-N
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Description

4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a butoxyphenyl group attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a butoxybenzene derivative in the presence of a Lewis acid catalyst.

    Formation of the Dione Structure: The final step involves the oxidation of the tetrahydroquinoline intermediate to form the dione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dione structure back to the corresponding diol or tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the butoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antiviral, and anticancer activities.

    Chemical Biology: It is used as a probe to study biological processes and interactions involving quinoline derivatives.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses or cancer cells. Additionally, the compound may interact with enzymes or receptors involved in key biological processes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinoline-2,5-dione: Lacks the butoxy group, which may affect its biological activity and solubility.

    4-(2-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Contains a methoxy group instead of a butoxy group, potentially altering its chemical reactivity and biological properties.

    4-(2-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure with an ethoxy group, which may influence its pharmacokinetics and interactions with biological targets.

Uniqueness

4-(2-butoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to the presence of the butoxy group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-(2-butoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-3-11-23-17-10-5-4-7-13(17)14-12-18(22)20-15-8-6-9-16(21)19(14)15/h4-5,7,10,14H,2-3,6,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEAVOSAIFACJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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